Cas no 865180-28-5 (4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

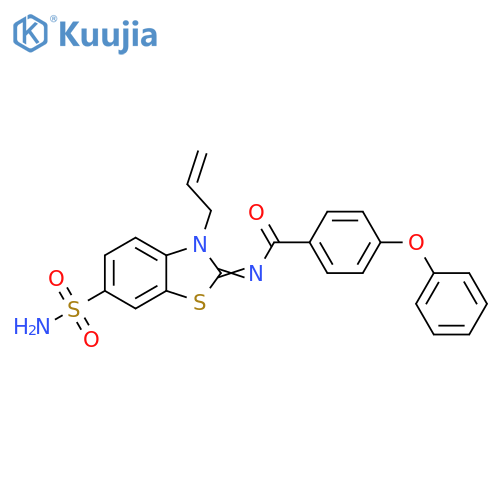

865180-28-5 structure

商品名:4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

-

- 4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

- Benzamide, N-[6-(aminosulfonyl)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-4-phenoxy-

- 865180-28-5

- F1365-1290

- AKOS024606485

- 4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

- 4-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

-

- インチ: 1S/C23H19N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h2-13,15H,1,14H2,(H2,24,28,29)

- InChIKey: PBRUWENFOLTFIA-UHFFFAOYSA-N

- ほほえんだ: C(N=C1N(CC=C)C2=CC=C(S(N)(=O)=O)C=C2S1)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 465.08169844g/mol

- どういたいしつりょう: 465.08169844g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 812

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 136Ų

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- ふってん: 685.5±65.0 °C(Predicted)

- 酸性度係数(pKa): 9.53±0.20(Predicted)

4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1365-1290-4mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-10mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-30mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-2μmol |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-75mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-100mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-5μmol |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-20mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-50mg |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1365-1290-10μmol |

4-phenoxy-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865180-28-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

865180-28-5 (4-phenoxy-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 61549-49-3(9-Decenenitrile)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量